3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Descripción
3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS: 1049433-78-4, molecular formula: C₂₀H₂₇N₃O₃, molecular weight: 357.45 g/mol) is a benzamide derivative with a complex substitution pattern . Its structure comprises a benzamide core substituted with 3,4-dimethoxy groups, linked to an ethylamine side chain bearing pyrrolidine and 1-methylpyrrole moieties.
Key structural features include:
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-22-10-6-7-16(22)17(23-11-4-5-12-23)14-21-20(24)15-8-9-18(25-2)19(13-15)26-3/h6-10,13,17H,4-5,11-12,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVOWGTCAOIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3,4-Dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
- CAS Number : 1049433-78-4
Research indicates that compounds similar to 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide exhibit significant biological activities primarily through the following mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in the treatment of various cancers due to the dysregulation of kinase activity in tumorigenesis .
- Neuroactive Properties : The presence of pyrrole and piperazine moieties suggests potential neuroactive effects, possibly influencing neurotransmitter systems.
- Carbonic Anhydrase Inhibition : Similar compounds have shown the ability to inhibit carbonic anhydrase, which is relevant in cancer progression and treatment resistance.
Anticancer Activity
Studies have demonstrated that the compound exhibits anticancer properties through modulation of pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the Wnt/β-catenin signaling pathway, which is critical in many cancers.
Neuroprotective Effects
The neuroprotective potential has been highlighted in various studies, suggesting that it may help mitigate excitotoxicity in neuronal cells. This effect is particularly relevant in conditions like neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neuroprotection | Modulation of neurotransmitter systems | |
| Carbonic Anhydrase Inhibition | Affects tumor microenvironment |
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of the compound was evaluated for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of the compound in an animal model of excitotoxicity. The study found that administration of the compound resulted in decreased neuronal death and improved functional outcomes compared to controls.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Insights
- Heterocyclic Substitutions : The 1-methylpyrrole and pyrrolidine groups in the target compound distinguish it from simpler analogs (e.g., ). These moieties may enhance binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .
- Methoxy vs. Hydroxy Groups : Compared to hydroxyethyl-substituted analogs , the dimethoxy groups in the target compound balance solubility and lipophilicity, favoring blood-brain barrier penetration.
- Piperazine vs.
Pharmacological Implications
- Kinase Inhibition Potential: Fluorinated pyrazolopyrimidine derivatives () demonstrate high kinase affinity, suggesting that the target compound’s pyrrolidine and pyrrole groups could similarly engage ATP-binding pockets.
- Metabolic Stability : The 1-methylpyrrole group may reduce oxidative metabolism compared to unsubstituted pyrrole analogs, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
